molecular formula C6H7NO2S B1408414 3-Methoxythiophene-2-carbaldehyde oxime CAS No. 1824827-05-5

3-Methoxythiophene-2-carbaldehyde oxime

Cat. No.: B1408414
CAS No.: 1824827-05-5
M. Wt: 157.19 g/mol
InChI Key: XXIPAWTYWWUXSE-QPJJXVBHSA-N
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Biochemical Analysis

Biochemical Properties

3-Methoxythiophene-2-carbaldehyde oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are important in material science and chemical industries . The interactions of this compound with these biomolecules are primarily based on its unique structural features, which allow it to participate in a range of chemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific cellular receptors can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function . These effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form stable complexes with enzymes and proteins is key to its biochemical activity. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular processes . These molecular interactions are essential for its role in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that under proper storage conditions, this compound remains stable, but its degradation products can have different biochemical activities . Understanding these temporal effects is important for its application in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Understanding these localization mechanisms is important for its application in targeted therapies and other biochemical applications.

Properties

IUPAC Name

(NE)-N-[(3-methoxythiophen-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-5-2-3-10-6(5)4-7-8/h2-4,8H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIPAWTYWWUXSE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(SC=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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